6-ethyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
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Overview
Description
6-ETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a benzothiophene moiety, and an oxolane ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 6-ETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, including the formation of the chromene core, the introduction of the benzothiophene moiety, and the attachment of the oxolane ring. The synthetic route typically starts with the preparation of the chromene core through a cyclization reaction. This is followed by the introduction of the benzothiophene moiety via a coupling reaction. Finally, the oxolane ring is attached through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
6-ETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-ETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 6-ETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE include other chromene derivatives, benzothiophene compounds, and oxolane-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of 6-ETHYL-4-OXO-N-(3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of these three distinct moieties, which may confer unique properties and applications.
Properties
Molecular Formula |
C26H28N2O5S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
6-ethyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H28N2O5S/c1-2-15-9-10-20-18(12-15)19(29)13-21(33-20)24(30)28-26-23(17-7-3-4-8-22(17)34-26)25(31)27-14-16-6-5-11-32-16/h9-10,12-13,16H,2-8,11,14H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
TTWVKVOZJUVSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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